molecular formula C14H20N2O2 B2720193 Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate CAS No. 2248383-38-0

Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate

Cat. No. B2720193
CAS RN: 2248383-38-0
M. Wt: 248.326
InChI Key: YGXGHJFSPNDGHC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group, a cyclobutylamino group, and a carboxylate group attached to the pyridine ring.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity in animal models. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a fluorescent probe for imaging applications. In addition, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate involves the reaction of 2-cyclobutylamino-4-chloropyridine with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid with a yield of around 60-70%.

Scientific Research Applications

Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a ligand in catalytic reactions. In the field of medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-7-8-15-12(9-10)16-11-5-4-6-11/h7-9,11H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXGHJFSPNDGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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